2-Bromo-5-nitrothiazole
Description
2-Bromo-5-nitrothiazole (CAS No. 3034-48-8) is a heterocyclic compound with the molecular formula C₃HBrN₂O₂S and a molecular weight of 223.00 g/mol . It features a thiazole ring substituted with a bromine atom at position 2 and a nitro group at position 5 (Figure 1). This compound is synthesized via nucleophilic substitution reactions, such as treating 2-amino-5-nitrothiazole with sodium nitrite and hydrogen bromide (HBr) under controlled conditions . Alternative routes involve substituting the bromine in this compound with thiols, yielding derivatives like Halicin with a 68% synthesis efficiency . Its structural and electronic properties make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-bromo-5-nitro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIJFZVZXZQFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062804 | |
| Record name | Thiazole, 2-bromo-5-nitro- | |
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Molecular Weight |
209.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-48-8 | |
| Record name | 2-Bromo-5-nitrothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiazole, 2-bromo-5-nitro- | |
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| Record name | 2-Bromo-5-nitrothiazole | |
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| Record name | Thiazole, 2-bromo-5-nitro- | |
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| Record name | Thiazole, 2-bromo-5-nitro- | |
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| Record name | 2-bromo-5-nitro-1,3-thiazole | |
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Preparation Methods
Nitration of 2-Bromothiazole
Nitration of 2-bromothiazole could proceed via electrophilic aromatic substitution. In the referenced patent, bromobenzene undergoes nitration in concentrated sulfuric acid with nitric acid, yielding a nitro-bromo intermediate. Adapting this to thiazole chemistry, 2-bromothiazole would require nitration at the 5-position. Key parameters include:
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Acid medium : Concentrated sulfuric acid (≥98%) as both solvent and catalyst.
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Temperature : 70–90°C, though thiazole’s lower aromaticity may necessitate milder conditions (50–70°C).
A hypothetical reaction equation is:
Bromination of 5-Nitrothiazole
Alternative routes involve brominating pre-nitrated thiazoles. The patent for 2-bromo-5-nitrobenzotrifluoride employs a copper-catalyzed bromination of an amino-nitro intermediate using HBr and NaNO₂ at 0–10°C. For thiazoles, similar conditions may apply:
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Solvent : Formic acid or methanol.
Direct Functionalization via Nucleophilic Substitution
The synthesis of this compound derivatives is exemplified in a PMC study, where this compound reacts with triazole thiols in NaOMe/MeOH. While this uses the compound as a starting material, it implies established access to the bromo-nitrothiazole core.
Mechanistic Considerations
Nucleophilic substitution at the 2-position of thiazole requires activation by electron-withdrawing groups (e.g., nitro at C5). The nitro group meta-directs electrophilic substitution, favoring bromination at C2.
Optimization Parameters
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Base : Sodium methoxide (NaOMe) in methanol facilitates deprotonation and stabilizes intermediates.
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Reaction time : 8–12 hours at reflux.
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Yield : Reported yields for analogous reactions reach 70–85%.
Catalytic Bromination Strategies
Copper-mediated bromination, as seen in benzotrifluoride synthesis, offers a template for thiazole systems.
Copper Catalysis
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic bromine reactivity, while methanol improves solubility of intermediates.
Purification and Characterization
Recrystallization
Post-synthesis purification often involves recrystallization from ethanol or acetonitrile. For this compound:
Chemical Reactions Analysis
Electron-Induced Dissociation Reactions
BNT undergoes dissociative electron attachment (DEA) at low electron energies (0–10 eV), producing fragment anions through distinct pathways :
| Reaction Channel | Energy Threshold | Dominant Products | Key Observations |
|---|---|---|---|
| Br⁻ formation | 4 eV | Br⁻ + C₃HN₂O₂S | Dominant channel; involves C–Br bond cleavage |
| NO₂⁻ formation | 4 eV | NO₂⁻ + C₃HBrNS | Minor pathway (<10% yield) |
| Neutral radical loss (Br/NO₂) | 0–4 eV | Thiazole ring-opening products | Accompanied by C–S bond rupture |
Quantum chemical calculations confirm these pathways, showing reaction energies of 1.5–2.5 eV for Br abstraction and 2.8–3.5 eV for NO₂ loss . The weak C–S bond (bond order ~1.2) facilitates ring-opening reactions post-dissociation .
Nucleophilic Substitution Reactions
The bromine atom in BNT is susceptible to nucleophilic displacement under basic conditions :
General Reaction:
| Nucleophile (Nu⁻) | Conditions | Product | Yield |
|---|---|---|---|
| Thiols (R–SH) | NaOMe/MeOH, 25°C, 12 h | 2-SR-5-nitrothiazoles | 60–85% |
| Amines (R–NH₂) | DMF, K₂CO₃, 80°C, 24 h | 2-NHR-5-nitrothiazoles | 40–70% |
The nitro group remains intact during these reactions, acting as an electron-withdrawing group to enhance bromine’s electrophilicity .
Photochemical Reactions
UV irradiation induces substitution or radical-mediated transformations :
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Aromatic Substitution with Benzene:
\text{BNT}+\text{C}_6\text{H}_6\xrightarrow{h\nu}\text{2 Bromo 5 phenylthiazole}\(\text{12 yield})
Mechanism: Homolytic C–Br cleavage generates a thiazolyl radical, which reacts with benzene. -
Nitro Group Substitution (Rare):
Irradiation in polar solvents (e.g., acetonitrile) leads to nitro displacement by indene, forming 2-bromo-5-(indenyl)thiazole (48% yield) .
Hydrolysis and Ring Modification
Acid or base treatment modifies the thiazole ring :
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Acidic Hydrolysis:
\text{BNT}\xrightarrow{\text{H}_2\text{SO}_4,\Delta}\text{2 Hydroxy 5 nitrothiazole}\(\text{80 yield})
Product exhibits pH-dependent tautomerism, forming a red anion in alkali . -
Nitration:
Treatment with HNO₃/Ac₂O introduces a third nitro group at the 3-position:
\text{BNT}\xrightarrow{\text{HNO}_3/\text{Ac}_2\text{O}}\text{2 Bromo 3 5 dinitrothiazole}\(\text{65 yield})
Bromine remains intact due to steric protection by adjacent nitro groups .
Comparative Reactivity with Native Thiazole
BNT’s reactivity contrasts sharply with unsubstituted thiazole :
| Property | BNT | Thiazole |
|---|---|---|
| DEA Cross-Section | High at 0–4 eV | Negligible below 5 eV |
| Thermal Stability | Decomposes at 150°C | Stable up to 300°C |
| Electrophilic Sites | C2 (Br), C5 (NO₂) | C2, C5 (unsubstituted) |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Bromo-5-nitrothiazole is primarily recognized as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural characteristics allow for modifications that enhance biological activity, particularly in the development of antimicrobial agents.
Case Study: Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that modifications to the thiazole ring can lead to compounds with improved efficacy against resistant bacterial strains .
Agricultural Chemicals
Pesticides and Herbicides
In agricultural applications, this compound is employed in formulating pesticides and herbicides. Its effectiveness against various plant pathogens contributes to improved crop yields and protection against diseases.
Data Table: Efficacy Against Plant Pathogens
| Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Fusarium spp. | 85 | 200 |
| Phytophthora spp. | 78 | 150 |
| Alternaria spp. | 90 | 250 |
Material Science
Novel Materials Development
The compound is also being explored for its potential in material science, particularly in the development of novel materials for electronics and coatings. Its properties may enhance the durability and performance of these materials.
Application Example: Coatings
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance coatings used in industrial applications .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding. This research contributes to a deeper understanding of biological processes and disease mechanisms.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways associated with cancer. The results indicated significant inhibition rates, suggesting potential therapeutic applications .
Environmental Applications
Pollutant Degradation
The compound is being researched for its role in environmental remediation, particularly in the degradation of pollutants. Its chemical properties may facilitate the breakdown of hazardous substances in contaminated environments.
Research Findings: Environmental Remediation
Recent studies have shown that this compound can effectively degrade certain organic pollutants under specific conditions, highlighting its potential as an environmentally friendly solution to pollution .
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitrothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy. Additionally, the compound’s ability to interact with nucleophiles and undergo substitution reactions contributes to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
2-Amino-5-nitrothiazole (CAS 121-66-4): Replacing the bromine in 2-bromo-5-nitrothiazole with an amino group significantly alters reactivity. The amino derivative serves as a precursor in Mannich base synthesis for antibacterial agents , whereas the bromo-substituted compound is pivotal in synthesizing JNK inhibitors and radiosensitizers .
2-Chloro-5-nitrothiazole: Chloro substituents at position 2 reduce steric bulk compared to bromine but decrease inhibitory potency in kinase assays.
5-Nitrothiazole Derivatives : Halicin, a 5-nitrothiazole derivative synthesized from this compound, initially showed promise as a JNK inhibitor but exhibited poor therapeutic outcomes in diabetes models. This contrasts with bromo-nitrothiazole-derived benzothiazoles, which demonstrated superior kinase inhibition (IC₅₀ = 1.8 µM) .
Benzothiazole vs. Benzimidazole Analogs : Benzothiazole derivatives of this compound (e.g., BI-87D11) exhibit 10-fold higher JNK inhibition than benzimidazole analogs (e.g., BI-87D10). Methoxy substituents on benzothiazoles are well-tolerated, while ethoxy or chloro groups at positions 5/6 abolish activity .
Physicochemical Properties
NMR Spectral Shifts : The H4 proton in this compound resonates as a singlet at τ 1.67, deshielded by the electron-withdrawing nitro group and bromine. In contrast, 2-methylthiazole shows doublets at τ 2.37 (H4) and 2.87 (H5), highlighting the electronic effects of substituents .
Electron Attachment and Fragmentation: this compound decomposes at electron energies of 0–14 eV, producing anions like C₃HN₂O₂S⁻. Thiazole, lacking nitro and bromo groups, forms C₂H₂⁻ and S⁻ under similar conditions.
Biological Activity
2-Bromo-5-nitrothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound possesses a thiazole ring with a bromine atom at the second position and a nitro group at the fifth position. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds. The presence of the nitro group allows for various chemical transformations, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reductive activation in hypoxic conditions, leading to the formation of reactive intermediates that may damage cellular components. This mechanism is particularly relevant in targeting anaerobic bacteria and certain cancer cells, where hypoxia is prevalent .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Research indicates its effectiveness against various pathogens, including:
- Bacteria : It exhibits antibacterial activity against strains such as Helicobacter pylori and Clostridium difficile. The mechanism involves inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), critical for energy metabolism in anaerobic organisms .
- Fungi : Preliminary studies suggest antifungal properties, although further investigation is needed to confirm efficacy against specific fungal strains.
Antiviral Properties
The compound has also been evaluated for antiviral activity. In vitro studies indicate that it may inhibit viral replication, although the specific viruses targeted and the underlying mechanisms remain under investigation.
Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Its ability to generate reactive oxygen species (ROS) in hypoxic tumor microenvironments suggests potential applications in cancer therapy, particularly for solid tumors .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Against H. pylori : A study evaluated the compound's effectiveness against H. pylori, demonstrating that it inhibits PFOR with a minimum inhibitory concentration (MIC) comparable to existing treatments .
- Photochemical Behavior : Research on the photochemical behavior of this compound revealed that irradiation in the presence of benzene leads to substitution reactions involving the nitro group, indicating potential synthetic applications .
- Structure-Activity Relationship Studies : Investigations into structural modifications have identified analogues with enhanced biological activity compared to this compound, suggesting avenues for developing more potent derivatives .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial, antifungal, anticancer | Inhibition of PFOR; generation of ROS in hypoxic conditions |
| 2-Amino-5-nitrothiazole | Antimicrobial | Competitive inhibition of PFOR |
| 2-Chloro-5-nitrothiazole | Moderate antibacterial | Similar mechanism as 2-bromo derivative |
Q & A
Q. How do environmental factors (e.g., temperature, solvent) affect DEA dynamics in this compound?
- Methodological Answer:
- Gas-Phase vs. Condensed-Phase: Crossed-beam studies (gas-phase) isolate intrinsic DEA properties, while solvated systems (e.g., aqueous solutions) require accounting for solvation energy and radical quenching .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
